Boc-5(S)-tert-butyl-L-proline

Übersicht

Beschreibung

Boc-5(S)-tert-butyl-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butyl group and a Boc (tert-butyloxycarbonyl) protecting group, which are commonly used in organic synthesis to protect functional groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-5(S)-tert-butyl-L-proline typically involves the protection of the amino group of proline with a Boc group. This is achieved by reacting proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Functional Group Transformations

The compound undergoes targeted modifications at its carboxyl and Boc-protected amine groups:

- Fluorination : Reaction with morpholinosulfur trifluoride (MoOPH) introduces fluorine at the C4 position without epimerization, facilitated by the steric bulk of the tert-butyl group .

- Ester Hydrolysis : The tert-butyl ester is cleaved under basic conditions (KOH/MeOH/H₂O) to yield the free carboxylic acid .

| Reaction | Reagents/Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Fluorination | MoOPH, CH₂Cl₂, RT, 12 h | 63% | cis-4-Fluoro derivative | |

| Ester hydrolysis | KOH, MeOH/H₂O, RT, 32 h | 78% | Free carboxylic acid |

Deprotection and Stability

The Boc group is selectively removed under acidic conditions:

- Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, regenerating the free amine .

| Deprotection Method | Conditions | Yield | Application | Reference |

|---|---|---|---|---|

| TFA treatment | 20% TFA in CH₂Cl₂, RT, 1 h | 95% | Peptide synthesis |

Comparative Reactivity

The tert-butyl group at C5 significantly alters reactivity compared to unsubstituted proline:

- Steric Shielding : Prevents undesired intramolecular reactions during fluorination or alkylation .

- Solubility : Enhances solubility in nonpolar solvents (e.g., CH₂Cl₂, THF), facilitating reactions under mild conditions .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Boc-5(S)-tert-butyl-L-proline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of protein structure and function.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

Industry: This compound is used in the production of polymers and other industrial materials

Wirkmechanismus

The mechanism of action of Boc-5(S)-tert-butyl-L-proline involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modification of other functional groups. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-5-fluoro-D-tryptophan: Similar in structure but contains a fluorine atom.

Boc-5-fluoro-L-tryptophan: Another fluorinated derivative with similar applications.

tert-Butyloxycarbonyl-protected amino acids: A broad category of compounds with similar protecting groups.

Uniqueness

Boc-5(S)-tert-butyl-L-proline is unique due to its specific stereochemistry and the presence of both tert-butyl and Boc groups. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Biologische Aktivität

Boc-5(S)-tert-butyl-L-proline is a significant derivative of proline, an amino acid integral to protein synthesis and various biological processes. This compound is characterized by its tert-butyl and Boc (tert-butyloxycarbonyl) groups, which are commonly utilized in organic synthesis to protect functional groups. The following sections provide a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of Biological Activity

This compound primarily functions as an agonist for the Glucagon-like peptide-1 receptor (GLP-1R) . This receptor plays a crucial role in glucose metabolism and insulin signaling, making this compound particularly relevant in diabetes research.

Upon binding to GLP-1R, this compound activates several intracellular signaling pathways:

- Insulin Signaling Pathway : Activation leads to enhanced insulin secretion from pancreatic beta cells, promoting glucose uptake in peripheral tissues.

- Cellular Effects : The compound has demonstrated the ability to induce sustained glycemic control and weight loss in diabetic animal models, notably through normalization of hemoglobin A1c levels and improved glucose tolerance tests in mice.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests potential oral bioavailability. Studies indicate that the compound can effectively reach systemic circulation following administration, although specific absorption rates and distribution parameters require further investigation.

Case Studies

- Diabetic Mouse Models : In a controlled study involving diabetic mice, daily administration of this compound over four weeks resulted in significant improvements in glycemic control. The treated group exhibited normalized blood glucose levels compared to the control group.

- Weight Management : The compound has also been associated with weight loss in obese diabetic mice, highlighting its dual role in metabolic regulation.

Comparative Data Table

| Parameter | This compound | Other GLP-1R Agonists |

|---|---|---|

| Mechanism of Action | GLP-1R Agonist | GLP-1R Agonist |

| Glycemic Control | Significant improvement | Varies by compound |

| Weight Loss | Observed in studies | Commonly observed |

| Oral Bioavailability | Potential noted | Varies |

This compound interacts specifically with GLP-1R, influencing various cellular processes:

- Molecular Mechanism : The binding interactions with GLP-1R trigger downstream effects that enhance insulin secretion and reduce hepatic glucose production.

- Temporal Effects : The compound's effects on glycemic control were noted to be durable over the course of four weeks in laboratory settings.

Eigenschaften

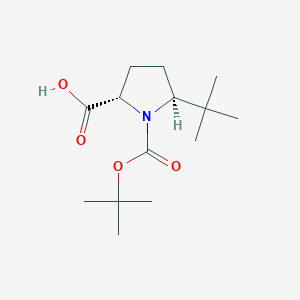

IUPAC Name |

(2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443504 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185142-24-9 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.